1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and two chlorine atoms attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol typically involves the reaction of 3-bromo-5-methoxybenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-methoxyphenyl)-ethanone
- 3-Bromo-5-methoxyphenylboronic acid
- 1-(3-Bromo-5-methoxyphenyl)propylamine
Uniqueness
1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. These properties make it suitable for specific reactions and applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C9H9BrCl2O2 |
---|---|
Molecular Weight |
299.97 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O2/c1-14-7-3-5(2-6(10)4-7)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChI Key |
BVCLVNQIFZWFMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(Cl)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.